

3-Chloro-tetrahydro-pyran-4-one: A

Comprehensive Technical Review

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Compound of Interest		
Compound Name:	3-Chloro-tetrahydro-pyran-4-one	
Cat. No.:	B169126	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the available scientific literature on **3-chloro-tetrahydro-pyran-4-one**. Due to the limited specific data on this particular molecule, this document also draws upon established principles of organic chemistry and the known properties of related compounds to offer a comprehensive overview of its synthesis, reactivity, and potential biological significance.

Introduction

3-Chloro-tetrahydro-pyran-4-one, with the CAS number 160427-98-5, is a halogenated derivative of tetrahydropyran-4-one.[1][2] The tetrahydropyran-4-one core is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives, such as the 3-chloro substituted variant, of significant interest in medicinal chemistry and drug discovery.[3][4] The introduction of a chlorine atom at the alpha-position to the carbonyl group is expected to significantly influence the molecule's reactivity and potential biological activity. This guide will explore the known and extrapolated chemical and biological aspects of this compound.

Physicochemical Properties

While specific experimentally determined physicochemical properties for **3-chloro-tetrahydro-pyran-4-one** are not readily available in the literature, some properties can be estimated based on its structure.



Property	Value	Source
CAS Number	160427-98-5	[1][2]
Molecular Formula	C5H7ClO2	[1]
Molecular Weight	134.56 g/mol	[1]
Appearance	Not specified	-
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Expected to be soluble in organic solvents.	General chemical principles

Synthesis of 3-Chloro-tetrahydro-pyran-4-one

A specific, detailed experimental protocol for the synthesis of **3-chloro-tetrahydro-pyran-4-one** is not described in the reviewed literature. However, a plausible synthetic route is the direct alpha-chlorination of the parent ketone, tetrahydro-4H-pyran-4-one. This method is a common and effective way to introduce a halogen atom at the alpha-position of a ketone.

Proposed Experimental Protocol: α-Chlorination of Tetrahydro-4H-pyran-4-one

Materials:

- Tetrahydro-4H-pyran-4-one
- Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
- Inert gas atmosphere (e.g., nitrogen or argon)
- Stirring apparatus
- Cooling bath



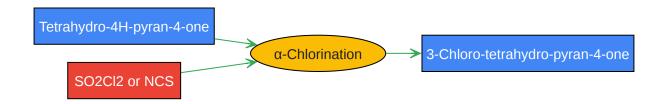
• Standard laboratory glassware for reaction, workup, and purification

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent.
- Cool the solution to 0°C using an ice bath.
- Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride or Nchlorosuccinimide) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent side reactions.
- After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 3-chloro-tetrahydro-pyran-4-one by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Note: The specific reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for this specific substrate.





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Caption: Proposed synthesis of **3-chloro-tetrahydro-pyran-4-one**.

Spectroscopic Data

Specific experimental spectroscopic data for **3-chloro-tetrahydro-pyran-4-one** is not available in the public domain. However, the expected characteristic signals are outlined below based on the analysis of the parent compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Assignment
1H	4.0 - 4.5	Doublet of doublets	CH-CI
1H	3.5 - 4.2	Multiplet	O-CH2
1H	2.5 - 3.0	Multiplet	CH2-C=O
13C	~200	Singlet	C=O
13C	60 - 70	Singlet	CH-CI
13C	60 - 70	Singlet	O-CH2
13C	40 - 50	Singlet	CH2-C=O

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720-1740	Strong	C=O stretch
~1100-1200	Strong	C-O-C stretch
~700-800	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z	Interpretation
134/136	Molecular ion (M+) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
99	Loss of CI
106	Loss of CO

Reactivity

The reactivity of **3-chloro-tetrahydro-pyran-4-one** is dictated by the presence of the α -chloro ketone functionality. This structural motif is known to be highly reactive towards nucleophiles.

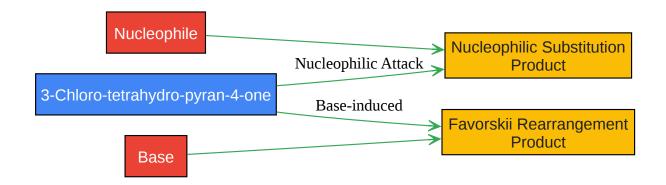
Nucleophilic Substitution

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.

Favorskii Rearrangement

In the presence of a base, α -halo ketones can undergo the Favorskii rearrangement, which typically results in a ring contraction to form a carboxylic acid derivative. In the case of **3-chloro-tetrahydro-pyran-4-one**, this would likely lead to the formation of a substituted tetrahydrofuran carboxylic acid derivative.





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Caption: Key reactions of **3-chloro-tetrahydro-pyran-4-one**.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity of **3-chloro-tetrahydro-pyran-4-one**. However, the tetrahydropyran-4-one scaffold is a key structural component in a variety of biologically active molecules. Derivatives of tetrahydropyran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The introduction of a chlorine atom can significantly impact a molecule's biological profile by altering its lipophilicity, metabolic stability, and ability to interact with biological targets.

Therefore, **3-chloro-tetrahydro-pyran-4-one** represents a molecule of interest for screening in various biological assays.

As no specific signaling pathways involving this compound have been identified, a corresponding diagram cannot be generated at this time.

Conclusion

3-Chloro-tetrahydro-pyran-4-one is a readily accessible, yet understudied, heterocyclic compound. While specific experimental data is scarce, its synthesis can be reasonably proposed through the α -chlorination of tetrahydropyran-4-one. The presence of the α -chloro ketone functionality suggests a rich and versatile reactivity, making it a potentially valuable building block in organic synthesis. The broader biological importance of the tetrahydropyran-4-one scaffold suggests that this chlorinated derivative warrants further investigation for its



potential applications in drug discovery and development. Future research should focus on the development of a reliable synthetic protocol, full characterization of its spectroscopic properties, and a comprehensive evaluation of its biological activity profile.

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